molecular formula C12H13Br3N2 B1226747 2,5,6-Tribromo-1-methylgramine CAS No. 64945-29-5

2,5,6-Tribromo-1-methylgramine

Cat. No. B1226747
CAS RN: 64945-29-5
M. Wt: 424.96 g/mol
InChI Key: GVVFGMXXWWCHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,6-Tribromo-1-methylgramine is a member of indoles.

Scientific Research Applications

Isolation and Structural Analysis

  • Source and Structure: 2,5,6-Tribromo-1-methylgramine, along with its derivatives, has been isolated from the marine bryozoan Zoobotryon verticillatum. Its structure was determined through spectral analyses and chemical synthesis (Sato & Fenical, 1983).

Biological and Pharmacological Studies

  • Antifouling Properties: This compound has shown promising antifouling activity, particularly against barnacle larvae. Its inhibitory activity was found to be stronger than bis-(n-butyltin)oxide (TBTO) while exhibiting significantly lower toxicity (Kon-ya et al., 1994).
  • Vasorelaxation Effects: In studies involving isolated rat aorta, 2,5,6-Tribromo-1-methylgramine demonstrated effects on muscle contraction and cytosolic Ca²⁺ levels, suggesting potential relevance in vascular research (Iwata et al., 2001).

Chemical Synthesis and Modification

  • Synthesis Studies: There has been interest in the synthesis and modification of this compound to improve its compatibility with antifouling paints and to study its structure-activity relationships (Li et al., 2009).
  • Derivative Creation: Research has focused on creating derivatives of 2,5,6-Tribromo-1-methylgramine for various applications, including enhanced antifouling properties (Lu et al., 2021).

Environmental and Ecological Impact

  • Antifouling and Toxicity Assessment: The antifouling efficacy and relatively low toxicity of this compound make it a candidate for environmentally friendly antifouling agents (Kawamata et al., 2006).

properties

CAS RN

64945-29-5

Product Name

2,5,6-Tribromo-1-methylgramine

Molecular Formula

C12H13Br3N2

Molecular Weight

424.96 g/mol

IUPAC Name

N,N-dimethyl-1-(2,5,6-tribromo-1-methylindol-3-yl)methanamine

InChI

InChI=1S/C12H13Br3N2/c1-16(2)6-8-7-4-9(13)10(14)5-11(7)17(3)12(8)15/h4-5H,6H2,1-3H3

InChI Key

GVVFGMXXWWCHIS-UHFFFAOYSA-N

SMILES

CN1C2=CC(=C(C=C2C(=C1Br)CN(C)C)Br)Br

Canonical SMILES

CN1C2=CC(=C(C=C2C(=C1Br)CN(C)C)Br)Br

synonyms

2,5,6-tribromo-1-methylgramine
TBG cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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